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Compound of Interest

Compound Name: CZC-25146

Cat. No.: B560049 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on utilizing CZC-25146 for maximal Leucine-Rich

Repeat Kinase 2 (LRRK2) inhibition. Here you will find answers to frequently asked questions,

detailed experimental protocols, and troubleshooting guides to ensure the success of your

experiments.

Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for CZC-25146 in cell-based assays?

A1: For initial experiments, a concentration range of 10 nM to 1 µM is recommended. A potent

neuroprotective effect has been observed at concentrations as low as 8 nM, with an EC50 of

approximately 100 nM for attenuating mutant LRRK2-mediated toxicity in primary rodent

neurons.[1][2] A dose-response experiment is crucial to determine the optimal concentration for

your specific cell line and experimental conditions.

Q2: What are the known IC50 values for CZC-25146 against LRRK2?

A2: CZC-25146 is a potent LRRK2 inhibitor with the following reported IC50 values determined

by a time-resolved fluorescence resonance energy transfer (TR-FRET)-based kinase activity

assay[1][2][3][4]:
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LRRK2 Variant IC50 Value

Wild-Type LRRK2 4.76 nM

G2019S LRRK2 6.87 nM

Q3: Is CZC-25146 selective for LRRK2?

A3: CZC-25146 displays a very clean selectivity profile. In a screen against 184 different

protein kinases, it only inhibited five other kinases with high potency: PLK4, GAK, TNK1,

CAMKK2, and PIP4K2C.[1][5]

Q4: What is the potential for cytotoxicity with CZC-25146?

A4: CZC-25146 exhibits low cytotoxicity in the efficacious concentration range. In human

cortical neurons, no significant cytotoxicity was observed at concentrations below 5 µM over a

seven-day treatment period.[1][2] However, it is always recommended to perform a cytotoxicity

assay in your specific cell model.

Q5: How should I prepare and store CZC-25146?

A5: CZC-25146 is soluble in DMSO up to 100 mM.[4] For experimental use, prepare a high-

concentration stock solution in DMSO. For long-term storage, it is recommended to store the

powder at -20°C for up to 3 years and the DMSO stock solution in aliquots at -80°C for up to 1

year.[3] Avoid repeated freeze-thaw cycles.

Experimental Protocols
In Vitro LRRK2 Kinase Assay (TR-FRET)
This protocol provides a general framework for a time-resolved fluorescence resonance energy

transfer (TR-FRET) assay to measure the inhibitory activity of CZC-25146 on LRRK2.

Materials:

Recombinant LRRK2 (Wild-Type or G2019S)

LRRK2 substrate (e.g., LRRKtide)
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ATP

Kinase reaction buffer

Europium-labeled anti-phospho-LRRKtide antibody (Donor)

Allophycocyanin (APC)-labeled streptavidin (Acceptor, if using a biotinylated substrate)

CZC-25146

DMSO (vehicle control)

384-well assay plates

TR-FRET plate reader

Methodology:

Compound Preparation: Prepare a serial dilution of CZC-25146 in DMSO. Further dilute in

kinase reaction buffer to the desired final concentrations. Include a DMSO-only control.

Kinase Reaction:

Add the diluted CZC-25146 or DMSO control to the wells of the 384-well plate.

Add the LRRK2 enzyme and substrate to the wells.

Initiate the reaction by adding ATP. The final ATP concentration should be at or near the

Km for LRRK2.

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60

minutes), ensuring the reaction is in the linear range.

Detection:

Stop the reaction by adding a solution containing EDTA and the detection reagents

(Europium-labeled antibody and APC-labeled streptavidin).

Incubate for 60 minutes at room temperature to allow for antibody binding.
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Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the

emission at both the donor and acceptor wavelengths.

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot

the percent inhibition against the log of the CZC-25146 concentration to determine the IC50

value.

Cellular LRRK2 Inhibition Assay (Western Blot for
pSer935-LRRK2)
This protocol describes how to assess the cellular activity of CZC-25146 by measuring the

phosphorylation of LRRK2 at Serine 935, a common biomarker for LRRK2 kinase activity.[6]

Materials:

Cells expressing LRRK2 (e.g., SH-SY5Y)

CZC-25146

Cell lysis buffer (containing protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies: anti-pSer935-LRRK2 and anti-total LRRK2

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Imaging system
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Methodology:

Cell Treatment: Plate cells and allow them to adhere. Treat cells with a range of CZC-25146
concentrations (e.g., 10 nM, 100 nM, 1 µM) and a DMSO vehicle control for a specified time

(e.g., 90 minutes).

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE and Western Blot:

Normalize protein amounts and prepare samples with Laemmli buffer.

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies (anti-pSer935-LRRK2 and anti-total

LRRK2) overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at

room temperature.

Detection and Analysis:

Wash the membrane and apply ECL substrate.

Visualize protein bands using an imaging system.

Quantify band intensities and normalize the pSer935-LRRK2 signal to the total LRRK2

signal.

Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the potential cytotoxic effects of CZC-25146 on your cell line.

Materials:
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Cells of interest

CZC-25146

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

96-well plates

Plate reader

Methodology:

Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat with

a range of CZC-25146 concentrations for the desired duration (e.g., 24, 48, or 72 hours).

Include untreated and vehicle-treated controls.

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing

viable cells to form formazan crystals.

Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

plate reader.

Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control to

determine the percentage of cell viability.

Troubleshooting Guide
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Issue Possible Cause Recommended Solution

No or low LRRK2 inhibition

observed

Incorrect CZC-25146

concentration: The

concentration may be too low

for your specific cell line or

assay format.

Perform a dose-response

experiment with a wider

concentration range (e.g., 1

nM to 10 µM).

Inactive compound: The

compound may have degraded

due to improper storage or

handling.

Use a fresh aliquot of CZC-

25146 and ensure proper

storage conditions (-20°C for

powder, -80°C for DMSO

stock).[3]

Assay conditions not optimal:

The kinase reaction time, ATP

concentration, or cell treatment

time may not be optimal.

Optimize assay parameters.

For kinase assays, ensure the

reaction is in the linear phase.

For cellular assays, perform a

time-course experiment.

High background signal in

assays

Non-specific antibody binding

(Western Blot): The primary or

secondary antibody may be

binding non-specifically.

Optimize antibody

concentrations and blocking

conditions. Include appropriate

controls (e.g., secondary

antibody only).

Autofluorescence of the

compound (TR-FRET): CZC-

25146 may have intrinsic

fluorescence at the assay

wavelengths.

Run a control with the

compound in the absence of

the enzyme to check for

interference.

Inconsistent results

Variability in cell health or

density: Differences in cell

confluency or passage number

can affect signaling pathways.

Maintain consistent cell culture

practices, including seeding

density and passage number.
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Pipetting errors: Inaccurate

pipetting can lead to significant

variability, especially with small

volumes.

Use calibrated pipettes and

proper pipetting techniques.

Prepare master mixes where

possible.

Observed cytotoxicity

High concentration of CZC-

25146: While generally low,

high concentrations may

induce toxicity.

Determine the EC50 for

LRRK2 inhibition and the

CC50 (cytotoxic concentration

50%) to establish a therapeutic

window.

Off-target effects: Although

selective, at high

concentrations, off-target

effects on other kinases could

contribute to toxicity.[1]

If cytotoxicity is observed at

concentrations close to the

effective dose, consider

profiling against the known off-

targets (PLK4, GAK, TNK1,

CAMKK2, PIP4K2C).[1]

Solvent toxicity: High

concentrations of DMSO can

be toxic to cells.

Ensure the final DMSO

concentration in the cell culture

medium is low (typically

<0.5%).
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Caption: LRRK2 Signaling Pathway and Inhibition by CZC-25146.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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